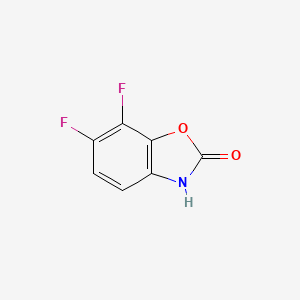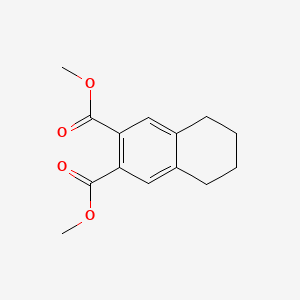
6,7-Diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline
描述
6,7-Diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline, also known as DEPPI, is a synthetic compound that belongs to the tetrahydroisoquinoline family. It has been found to have potential therapeutic applications in various fields of medicine, including neuroscience and cancer research.
作用机制
The exact mechanism of action of 6,7-Diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been proposed that this compound exerts its neuroprotective effects by modulating the activity of various signaling pathways involved in cell survival and death. It can also reduce the production of reactive oxygen species and inhibit the activation of inflammatory pathways.
In cancer cells, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It can also induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It can reduce the production of reactive oxygen species and inhibit the activation of inflammatory pathways. This compound can also modulate the activity of various signaling pathways involved in cell survival and death.
In animal models of Alzheimer's disease and Parkinson's disease, this compound has been shown to improve cognitive function and memory. It can also prevent neuronal death caused by oxidative stress and inflammation.
In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.
实验室实验的优点和局限性
6,7-Diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various fields of medicine, making it a promising candidate for further research.
However, there are also some limitations to using this compound in lab experiments. Its exact mechanism of action is not fully understood, and more research is needed to fully elucidate its therapeutic potential. In addition, the effects of this compound on human subjects are not known, and more preclinical studies are needed to determine its safety and efficacy.
未来方向
There are several future directions for research on 6,7-Diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline. One potential area of research is the development of this compound analogs with improved therapeutic properties. Another area of research is the investigation of the effects of this compound on other diseases, such as multiple sclerosis and stroke.
In addition, more research is needed to fully elucidate the mechanism of action of this compound and to determine its safety and efficacy in human subjects. Clinical trials are needed to evaluate the potential of this compound as a therapeutic agent for various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential therapeutic applications in various fields of medicine, including neuroscience and cancer research. It has been found to have neuroprotective effects, improve cognitive function and memory, and induce cell cycle arrest and apoptosis in cancer cells. Further research is needed to fully elucidate the mechanism of action of this compound and to determine its safety and efficacy in human subjects.
科学研究应用
6,7-Diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been found to have neuroprotective effects and can prevent neuronal death caused by oxidative stress and inflammation. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective effects, this compound has also been found to have anticancer properties. It can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
6,7-diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-6-26-21-13-16-10-11-24-23(19(16)14-22(21)27-7-2)17-8-9-20(25-5)18(12-17)15(3)4/h8-9,12-15,23-24H,6-7,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCDEYPNUJDOQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)OC)C(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409658 | |
| Record name | 6,7-diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5068-23-5 | |
| Record name | 6,7-diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





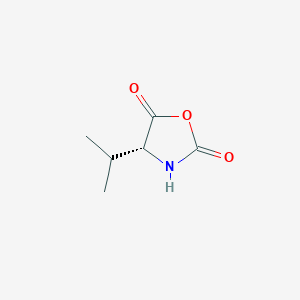
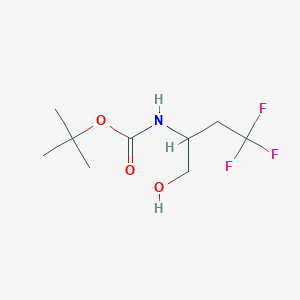
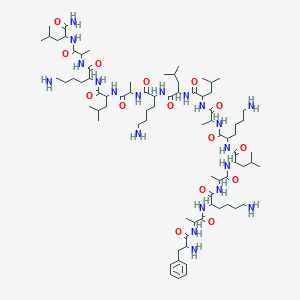
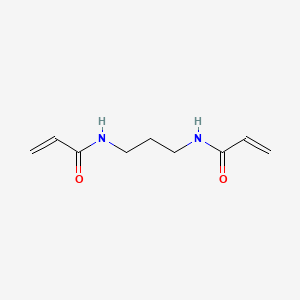
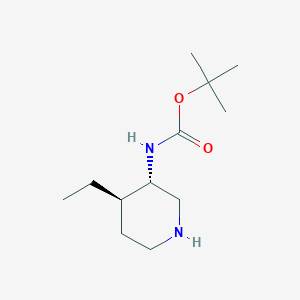
![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3393763.png)
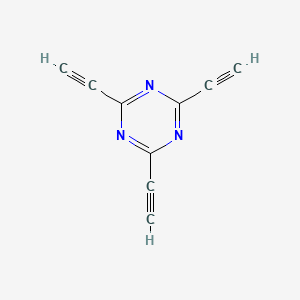

![1-(Benzo[d][1,3]dioxol-5-yl)piperazine hydrochloride](/img/structure/B3393788.png)
